molecular formula C14H20BrN3O2 B12885701 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide CAS No. 88698-38-8

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide

Cat. No.: B12885701
CAS No.: 88698-38-8
M. Wt: 342.23 g/mol
InChI Key: KKLDMAFWZRWACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with amino, bromo, and oxazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide typically involves multiple steps One common approach starts with the bromination of a suitable benzamide precursorThe amino group is then added through an amination reaction under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitrobenzamide derivatives, while reduction of the bromo group would yield the corresponding hydrogen-substituted benzamide .

Scientific Research Applications

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The oxazolidinyl group can enhance the compound’s stability and solubility, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
  • 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzylamine
  • 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzyl alcohol

Uniqueness

What sets 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide apart from similar compounds is the specific combination of functional groups that confer unique chemical and biological properties. The presence of the oxazolidinyl group, in particular, enhances its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

88698-38-8

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19)

InChI Key

KKLDMAFWZRWACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.